molecular formula C7H6Cl2N2O B3372082 2,6-Dichlorobenzohydrazide CAS No. 867151-44-8

2,6-Dichlorobenzohydrazide

Cat. No.: B3372082
CAS No.: 867151-44-8
M. Wt: 205.04 g/mol
InChI Key: RZTXCLYVFUMCQM-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzohydrazide is a hydrazide derivative of 2,6-dichlorobenzoic acid, with the molecular formula C₇H₅Cl₂N₂O and a molecular weight of 204.03 g/mol. For example, 3,4-dichlorobenzohydrazide derivatives are synthesized by reacting hydrazine with substituted benzaldehydes or benzoyl chlorides . The 2,6-dichloro substitution on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity and applications in medicinal and synthetic chemistry, particularly as a precursor for nitrogen-containing heterocycles .

Key spectroscopic properties inferred from similar hydrazides include:

  • IR peaks: C=O stretching (~1730 cm⁻¹), N-H stretching (~3386 cm⁻¹), and C=N vibrations (~1653 cm⁻¹) .
  • NMR shifts: Aromatic protons in the range of 7.03–8.51 ppm and amide protons at ~13.42 ppm (¹H NMR) .

Properties

IUPAC Name

2,6-dichlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTXCLYVFUMCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzohydrazide can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of polyhalogenated derivatives.

Scientific Research Applications

Chemical Properties of 2,6-Dichlorobenzohydrazide

  • Molecular Formula : C7H7Cl2N3O
  • Molecular Weight : 206.05 g/mol
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in organic solvents; limited solubility in water

Agricultural Applications

1. Plant Growth Regulation

DCBH is primarily used as a plant growth regulator. It has been shown to inhibit the growth of certain weeds while promoting the growth of crops. Its mechanism involves the inhibition of specific enzymes involved in plant growth.

  • Case Study : A study conducted on rice showed that DCBH application resulted in a significant reduction in weed biomass without adversely affecting rice yield. The optimal concentration for effective weed control was determined to be 200 mg/L .
Crop TypeApplication Rate (mg/L)Effect on WeedsEffect on Crop Yield
Rice200Reduced by 70%No significant change
Wheat150Reduced by 60%Increased by 10%

2. Fungicidal Properties

DCBH exhibits antifungal activity against various plant pathogens. It is particularly effective against fungi that cause root rot and other soil-borne diseases.

  • Case Study : In trials with tomato plants, DCBH reduced the incidence of Fusarium wilt by 50% when applied at a concentration of 100 mg/L .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that DCBH possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

  • Case Study : A study evaluated the antibacterial effects of DCBH against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 250 µg/mL for both bacteria, indicating its potential as an antibacterial agent .
BacteriaMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus250
Escherichia coli250

2. Potential in Cancer Research

Emerging studies suggest that DCBH may have anticancer properties due to its ability to induce apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that DCBH induced cell death in breast cancer cell lines at concentrations above 50 µM, suggesting a potential role in cancer therapeutics .

Environmental Applications

DCBH has also been explored for its potential environmental applications, particularly in bioremediation.

1. Heavy Metal Chelation

DCBH can chelate heavy metals, making it useful in the remediation of contaminated soils.

  • Case Study : A study assessed the ability of DCBH to bind lead and cadmium ions in soil samples. Results indicated that DCBH significantly reduced the bioavailability of these metals, enhancing soil health .

Mechanism of Action

The mechanism by which 2,6-Dichlorobenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms on the benzene ring can influence the electronic properties of the compound, leading to its unique reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Benzohydrazides

(a) 3,4-Dichlorobenzohydrazide
  • Molecular Formula : C₇H₅Cl₂N₂O (same as 2,6-dichloro isomer).
  • Applications: Used in synthesizing α,β-unsaturated N-acylhydrazones, which serve as intermediates for bioactive heterocycles .
  • Spectral Data : Similar IR profiles (C=O, N-H) but distinct aromatic proton NMR shifts due to substitution pattern.
(b) 2,4-Dichlorobenzohydrazide Derivatives
  • Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Molecular Formula: C₁₇H₁₄ClN₃O₆S₂. Properties:
  • Higher molecular weight (456.89 g/mol) and complex heterocyclic structure.
  • Melting Point : 310–311°C (decomposes) .
  • IR Peaks: C=O (1715 cm⁻¹), C=N (1615 cm⁻¹), SO₂ (1330–1130 cm⁻¹) .

Chlorinated Aromatic Hydrazides and Amides

(a) 2-Chloro-N-(2,6-dichlorophenyl)benzamide
  • Molecular Formula: C₁₃H₈Cl₃NO.
  • Structural Comparison :
    • Replaces the hydrazide (-NH-NH₂) group with an amide (-CONH₂), reducing nucleophilicity.
    • Crystallography : Trans conformation of N-H and C=O bonds, similar to other dichlorophenyl amides .
  • Applications : Primarily studied for crystallographic behavior rather than reactivity .
(b) 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
  • Molecular Formula : C₉H₁₀Cl₂N₂OS.
  • Key Features :
    • Incorporates a thioether (-S-) linkage, enhancing sulfur-based reactivity.
    • Molecular Weight : 265.16 g/mol .
  • Applications: Potential as a building block in organosulfur chemistry .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Applications/Properties
2,6-Dichlorobenzohydrazide C₇H₅Cl₂N₂O 204.03 ~225 (dec) 1730 (C=O), 3386 (N-H) Precursor for heterocycles
3,4-Dichlorobenzohydrazide C₇H₅Cl₂N₂O 204.03 Not reported Similar to 2,6-isomer Synthesis of N-acylhydrazones
Methyl 6-chloro... C₁₇H₁₄ClN₃O₆S₂ 456.89 310–311 (dec) 1715 (C=O), 1615 (C=N) Nonlinear optical materials
2-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 292.57 Not reported Amide C=O (~1650 cm⁻¹ inferred) Crystallographic studies

Research Findings and Trends

Electronic Effects : The 2,6-dichloro substitution creates a sterically hindered and electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to 3,4-dichloro isomers .

Thermodynamic Stability: DFT studies on analogous hydrazides (e.g., (E)-N'-(3,4-Dimethoxybenzylidene)-nicotinohydrazide) show that charge delocalization and hyperconjugative interactions stabilize the 2,6-dichloro derivatives .

Reactivity : this compound’s hydrazide group enables condensation with carbonyl compounds to form hydrazones, a key step in synthesizing triazoles and other heterocycles .

Biological Activity

2,6-Dichlorobenzohydrazide (DCBH) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DCBH, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C7H6Cl2N2OC_7H_6Cl_2N_2O. It features two chlorine atoms attached to a benzene ring, which is linked to a hydrazide functional group. This structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

DCBH exhibits significant antimicrobial properties against various bacterial strains. A study highlighted the synthesis of several hydrazone derivatives, including DCBH, which demonstrated varying degrees of activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

Compound Activity Against Activity Level
This compoundE. coliModerate
S. aureusWeak
Bacillus subtilisNo activity

In particular, DCBH showed moderate activity against E. coli, which was stronger than some standard antibiotics in certain assays . The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt bacterial cell functions.

Anti-inflammatory Activity

Research has indicated that DCBH and its derivatives possess anti-inflammatory properties. In a study evaluating various hydrazone compounds for their anti-inflammatory effects using the carrageenan paw edema method, DCBH exhibited notable inhibitory activity at a dosage of 10 mg/kg .

Compound Dosage (mg/kg) Anti-inflammatory Activity
This compound10Significant
Other derivativesVariesModerate to high

The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators, making DCBH a candidate for further therapeutic exploration in inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study of various hydrazone derivatives, DCBH was synthesized and tested against multiple bacterial strains. The results indicated that while it had moderate efficacy against E. coli, it was less effective against gram-positive bacteria like S. aureus and did not show any activity against Bacillus subtilis .
  • Therapeutic Potential : A review on hydrazone derivatives emphasized the importance of modifying the hydrazide structure to enhance biological activity. DCBH's structural features could potentially be optimized for better efficacy against resistant bacterial strains or in anti-inflammatory applications .
  • Mechanistic Studies : Investigations into the metabolic pathways of DCBH revealed that it undergoes hydrolytic reactions in biological systems, which may alter its bioavailability and therapeutic effectiveness . Understanding these metabolic processes is crucial for developing effective dosing regimens.

Q & A

Q. Safety and Handling

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for licensed treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichlorobenzohydrazide
Reactant of Route 2
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2,6-Dichlorobenzohydrazide

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